![molecular formula C14H16N2O3S B2741807 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid CAS No. 380191-48-0](/img/structure/B2741807.png)
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Übersicht
Beschreibung
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a complex organic compound with a molecular formula of C14H16N2O3S. It belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: Starting with appropriate precursors, a condensation reaction can be employed to form the benzothienopyrimidine core.
Oxidation and Reduction Reactions: These reactions are used to introduce and modify functional groups on the benzothienopyrimidine ring.
Substitution Reactions: Substitution reactions can be used to introduce the methyl group at the 7-position of the benzothienopyrimidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Types of Reactions:
Oxidation Reactions: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction reactions can be employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions are used to replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides).
Major Products Formed:
Oxidation reactions can produce carboxylic acids and ketones.
Reduction reactions can produce alcohols and amines.
Substitution reactions can produce various substituted benzothienopyrimidines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidine exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid demonstrated effective inhibition against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values ranged from 4 to 20 μmol/L.
- Specific compounds showed MIC values comparable to cefotaxime against strains like Bacillus subtilis and Chlamydia pneumoniae .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives possess cytotoxic effects against various cancer cell lines:
- Certain compounds exhibited IC50 values as low as 0.66 μmol/L against tumor cells.
- The presence of specific functional groups within the molecular structure enhances their efficacy compared to standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The antioxidant capabilities of this compound were assessed through lipid peroxidation assays. Notably:
- Compounds derived from this structure demonstrated significant inhibition of lipid peroxidation in rat brain and kidney homogenates.
- Some derivatives exhibited antioxidant activity greater than Trolox (a standard antioxidant), indicating their potential use in preventing oxidative stress-related diseases .
Structural Insights and Synthesis
The synthesis of 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step chemical reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action depends on the specific application and target system.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Uniqueness: 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is unique due to its specific structural features and potential applications. Its methyl group at the 7-position and the presence of the propanoic acid moiety contribute to its distinct chemical and biological properties.
Biologische Aktivität
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including synthesis methods, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is . Its structure features a benzothieno-pyrimidine core that is known to exhibit various biological activities.
Property | Value |
---|---|
Molecular Formula | C14H16N2O3S |
Molecular Weight | 292.35 g/mol |
SMILES | CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)O |
Synthesis Methods
Recent studies have highlighted several synthetic pathways for creating derivatives of this compound. For instance, microwave-assisted synthesis has been employed to enhance yield and reduce reaction times. This method allows for the efficient production of quinazolinone derivatives that share structural similarities with the target compound.
Anticancer Properties
Research indicates that compounds with similar structures to 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid exhibit significant anticancer activity. A study by Fayad et al. (2019) explored a library of compounds on multicellular spheroids and identified several candidates with promising cytotoxic effects against cancer cell lines . Although specific data on this compound's anticancer efficacy is limited, its structural analogs suggest potential in targeting cancer pathways.
Neuropharmacological Effects
Compounds within the benzothieno-pyrimidine class have been investigated for their interactions with neurotransmitter systems. They may act as ligands for serotonin receptors (5-HTRs), which are crucial in modulating mood and anxiety . The potential neuropharmacological effects warrant further investigation into how this compound might influence neurological disorders.
Enzyme Inhibition
The inhibition of key enzymes involved in various metabolic pathways is another area where this compound may demonstrate biological activity. Similar compounds have been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cell signaling and survival . Understanding the enzyme inhibition profile could provide insights into therapeutic applications.
Case Study 1: Anticancer Screening
In a study focusing on the anticancer properties of related compounds, researchers screened various derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity. While specific results for 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid were not detailed in the study, the findings suggest that similar compounds could be explored for their anticancer potential .
Case Study 2: Neurotransmitter Interaction
Another research effort examined the binding affinity of benzothieno-pyrimidine derivatives to serotonin receptors. The findings indicated that modifications to the side chains could enhance receptor affinity and selectivity. This suggests that 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid may also possess unique neuropharmacological profiles worth exploring .
Eigenschaften
IUPAC Name |
3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-7-2-3-8-9(6-7)20-14-12(8)13(19)15-10(16-14)4-5-11(17)18/h7H,2-6H2,1H3,(H,17,18)(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFHFONVBJIEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380191-48-0 | |
Record name | 3-{11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.